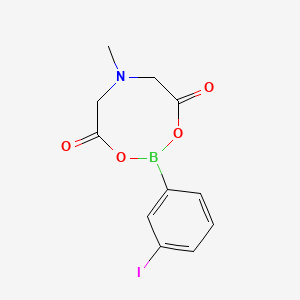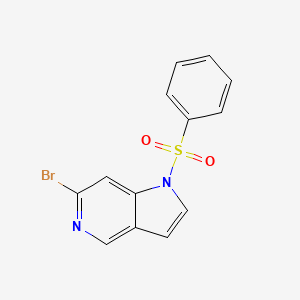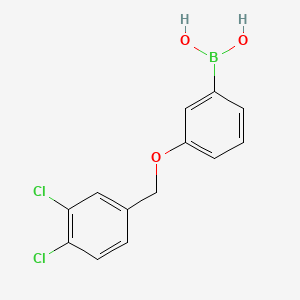
(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H11BCl2O3 . It has a molecular weight of 296.94. This compound is typically used in laboratory settings .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. The Suzuki-Miyaura coupling is a commonly used method for creating carbon-carbon bonds using organoboron reagents . This reaction involves a palladium-catalyzed cross-coupling between an organoboron compound and a halide or triflate .
Molecular Structure Analysis
The molecular structure of “(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid” consists of a phenyl ring (benzene ring) attached to a boronic acid group and a dichlorobenzyl group via an oxygen atom .
Chemical Reactions Analysis
Boronic acids, including “(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Wissenschaftliche Forschungsanwendungen
Oxo Boron Clusters and Open Frameworks
Boronic acids and their derivatives are instrumental in creating open-framework compounds with layered and three-dimensional structures, exhibiting potential for applications in catalysis, nonlinear optics, and as components in display and lighting devices due to their photoluminescent properties (Lin & Yang, 2011).
Pharmacological Research
Boronic acids are noted for their pharmacological significance, including roles in enhancing drug potency and improving pharmacokinetics. The research has led to the FDA approval of several boronic acid drugs, underscoring their importance in drug discovery and development (Plescia & Moitessier, 2020).
Electrochemical Biosensors
The development of electrochemical biosensors based on ferroceneboronic acid and derivatives for detecting sugars, glycated hemoglobin (HbA1c), and fluoride ions showcases the utility of boronic acid derivatives in creating sensitive and selective detection systems (Wang et al., 2014).
Environmental Applications
Boronic acid derivatives are also explored for environmental applications, such as boron removal in seawater desalination processes. This application is crucial for producing drinking water and addresses the challenges of boron toxicity (Tu et al., 2010).
Boronic Acid Sensors
Sensors developed using boronic acid derivatives with double recognition sites have shown improved binding affinity and selectivity. These sensors can detect carbohydrates, catecholamines, ions, and hydrogen peroxide, demonstrating the versatility of boronic acids in sensor technology (Bian et al., 2019).
Wirkmechanismus
The mechanism of action of boronic acids in chemical reactions often involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination . In the context of Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .
Zukünftige Richtungen
The future directions in the research and application of boronic acids, including “(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid”, are likely to involve the development of more efficient and versatile synthetic methods. The continued exploration of their use in various chemical reactions, particularly in the synthesis of complex organic compounds, is also expected .
Eigenschaften
IUPAC Name |
[3-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDEZZCBNZPMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655854 |
Source


|
| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
1256358-47-0 |
Source


|
| Record name | {3-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




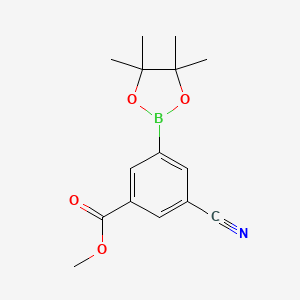

![N-ethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567341.png)
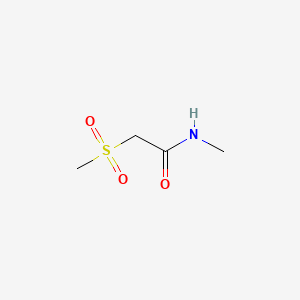
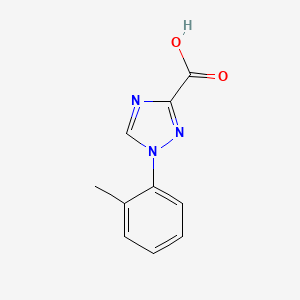
![N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B567347.png)
